5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, also known as BMDD, is an organic compound composed of two bromomethyl groups, two methyl groups and a 1,3-dioxane ring. It is a colorless, volatile liquid with a boiling point of 115 °C, a melting point of -20 °C, and a density of 1.37 g/cm³. BMDD is used for a variety of scientific research applications due to its unique properties, including its low toxicity, low volatility, and high solubility in both organic and aqueous solvents.
Scientific Research Applications
Structural and Conformational Studies
The compound 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane and its derivatives have been extensively studied for their structural and conformational properties. Khazhiev et al. (2021) explored the structure and conformation of a closely related compound, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, using NMR spectroscopy and X-ray structural analysis. The study found that the molecules of this compound exhibit a chair conformation with an equatorial orientation of the aromatic substituent. This research contributes to understanding the structural dynamics of such compounds in both crystalline and solution states, which is vital for their application in fine organic synthesis (Khazhiev et al., 2021).
Applications in Fine Organic Synthesis
Another aspect of the research on this compound focuses on its potential in fine organic synthesis. The compound's structure, particularly its chair conformation and the orientation of substituents, plays a crucial role in its reactivity and application in synthetic processes. The studies by Khazhiev et al. contribute to this field by providing detailed insights into the molecular structure, which can be used to predict and manipulate its reactivity in organic synthesis (Khazhiev et al., 2018).
Mechanism of Action
Target of Action
It is known that this compound is a promising reagent for fine organic synthesis and a potential bactericidal compound .
Mode of Action
It is known that 5,5-bis(halomethyl)-1,3-dioxanes, a group to which this compound belongs, contain two additional reaction centers: halogen atoms, which are capable of undergoing nucleophilic substitution reactions .
Biochemical Pathways
Due to the presence of a halogen and a nitrogen atoms in the 1,3-dioxane molecule, such compounds can be considered as promising for the creation of objects with high biological activity .
Result of Action
It is known that this compound is a potential bactericidal compound .
Action Environment
It is known that the nearest solvation shell of the studied 1,3-dioxane comprises a relatively small (up to four) number of solvent molecules .
Biochemical Analysis
Biochemical Properties
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane plays a significant role in biochemical reactions due to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups in the compound serve as reactive centers, making it a valuable reagent in organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been shown to interact with nucleophilic enzymes, leading to the substitution of bromine atoms with other functional groups. These interactions are crucial for the synthesis of complex organic molecules and the study of enzyme mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling proteins, leading to alterations in cellular responses. Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl groups in the compound are highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its breakdown. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and biochemical reactions. At higher doses, it can become toxic and cause adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful. These dosage effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through nucleophilic substitution reactions, leading to the formation of new metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular processes and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffused into cells, depending on its chemical properties. Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments .
properties
IUPAC Name |
5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDAROJZGKUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CBr)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561429 | |
Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43153-20-4 | |
Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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